molecular formula C17H14N2O2 B11846923 4(3H)-Quinazolinone, 3-(4-acetylphenyl)-2-methyl- CAS No. 14133-25-6

4(3H)-Quinazolinone, 3-(4-acetylphenyl)-2-methyl-

Cat. No.: B11846923
CAS No.: 14133-25-6
M. Wt: 278.30 g/mol
InChI Key: PAOUYWMVYWRKTM-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(4-acetylphenyl)-2-methyl- is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a quinazolinone core with a 4-acetylphenyl and a 2-methyl substituent, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(4-acetylphenyl)-2-methyl- can be achieved through various synthetic routes One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions The reaction typically proceeds through the formation of an imine intermediate, which undergoes cyclization to form the quinazolinone core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process. Additionally, the selection of environmentally benign solvents and reagents can contribute to the sustainability of the industrial production.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(4-acetylphenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups, leading to a diverse array of quinazolinone derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.

    Biology: It exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound has potential therapeutic applications in the treatment of various diseases, such as cancer, bacterial infections, and inflammatory disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(4-acetylphenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, leading to its therapeutic effects. Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone, 2-methyl-: Lacks the 4-acetylphenyl substituent, resulting in different biological activities.

    4(3H)-Quinazolinone, 3-(4-bromoacetylphenyl)-2-methyl-: Contains a bromoacetyl group instead of an acetyl group, leading to variations in chemical reactivity and biological properties.

    4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-methyl-: Has a methyl group instead of an acetyl group, affecting its chemical and biological behavior.

Uniqueness

4(3H)-Quinazolinone, 3-(4-acetylphenyl)-2-methyl- is unique due to the presence of both the 4-acetylphenyl and 2-methyl substituents, which contribute to its distinct chemical properties and biological activities. These structural features enhance its potential as a therapeutic agent and its versatility in various chemical reactions.

Properties

CAS No.

14133-25-6

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

3-(4-acetylphenyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C17H14N2O2/c1-11(20)13-7-9-14(10-8-13)19-12(2)18-16-6-4-3-5-15(16)17(19)21/h3-10H,1-2H3

InChI Key

PAOUYWMVYWRKTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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